1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-
Description
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-, ethyl ester (CAS: 112089-68-6) is a structurally complex indole derivative featuring a dual indole scaffold. Its molecular formula is C20H17N3O3, with an ethyl ester group at position 2 and an amide-linked indole moiety at position 5 of the primary indole ring . The compound’s InChIKey (UTNYXLBBUJBAIG-UHFFFAOYSA-N) and SMILES string (N1C2=C(C=C(NC(C3=CC4=C(N3)C=CC=C4)=O)C=C2)C=C1C(OCC)=O) highlight its planar aromatic system and functional group arrangement, which are critical for intermolecular interactions and biological activity .
Synthetic routes for analogous indole-carboxylic acid derivatives often involve coupling reactions, such as Knoevenagel condensations (e.g., reactions between 3-formyl-indole-2-carboxylic acids and thiazolidinones) , or peptide-like assemblies using tert-butyl ester deprotection strategies .
Properties
IUPAC Name |
5-(1H-indole-2-carbonylamino)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-17(15-8-10-3-1-2-4-13(10)20-15)19-12-5-6-14-11(7-12)9-16(21-14)18(23)24/h1-9,20-21H,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFWARHEQMCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435082 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101134-91-2 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Ethyl Indole-2-carboxylate
The 5-position of indole-2-carboxylates is preferentially nitrated due to electronic directing effects. A modified procedure from [PMC8434198] involves:
Reaction Conditions
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Substrate : Ethyl 1H-indole-2-carboxylate (synthesized via thionyl chloride-mediated esterification of indole-2-carboxylic acid [PMC9462284]).
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Nitrating Agent : Fuming HNO₃ (90%) in concentrated H₂SO₄ at 0–5°C.
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Yield : 68–72% after recrystallization from ethanol/water.
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Regioselectivity | >95% 5-nitro isomer |
The nitro group serves as a precursor for the amino group via reduction.
Reduction of Nitro to Amino Group
Catalytic Hydrogenation
Using methodologies from [US4535168A], the nitro group is reduced under hydrogenation:
Procedure
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Catalyst : 10% Pd/C (5 wt% substrate).
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Solvent : Ethanol/glacial acetic acid (4:1 v/v).
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Conditions : H₂ at 3 atm, 25°C, 12 hours.
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Yield : 85–90% of 5-amino-1H-indole-2-carboxylic acid ethyl ester.
Advantages
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No over-reduction observed.
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Catalyst recyclability (3 cycles with <5% activity loss).
Acylation with Indole-2-carbonyl Chloride
Synthesis of Indole-2-carbonyl Chloride
From [PMC6102541], indole-2-carboxylic acid is treated with thionyl chloride (2 eq) in anhydrous DCM at reflux for 3 hours. Excess reagent is removed under vacuum to yield the acyl chloride (93–95% purity).
Amide Coupling
The 5-amino intermediate reacts with indole-2-carbonyl chloride under Schotten-Baumann conditions:
Optimized Protocol
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Base : Aqueous NaHCO₃ (2 eq).
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Solvent : THF/H₂O (3:1).
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Temperature : 0°C → RT, 8 hours.
Side Reactions
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<5% N-acylation at the indole NH (mitigated by slow addition of acyl chloride).
Ester Hydrolysis to Carboxylic Acid
Alkaline Hydrolysis
Adapting methods from [CN101544593A], the ethyl ester is hydrolyzed using:
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Reagent : 2 M NaOH in ethanol/H₂O (1:1).
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Conditions : Reflux, 6 hours.
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Yield : 94% of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-.
Purification
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Acidification to pH 5 precipitates the product.
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Recrystallization from acetonitrile improves purity to >98% (HPLC).
Alternative Routes and Comparative Analysis
Cross-Coupling Approaches
Sonogashira or Suzuki-Miyaura couplings (PMC8434198) could introduce pre-functionalized fragments but face challenges with steric hindrance from the amide group.
Solid-Phase Synthesis
Unsuccessful due to poor swelling of resins in polar aprotic solvents required for indole reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical reactions involving indole derivatives. For instance, one study reported the synthesis of several functionalized indole derivatives through alkylation reactions with ethyl indole-2-carboxylate, yielding high-purity products suitable for further biological evaluation .
Biological Activities
1H-Indole-2-carboxylic acid derivatives have shown promising biological activities, including:
- Antimicrobial Activity : Various derivatives have been tested against Gram-positive and Gram-negative bacteria. For example, compounds derived from N-acetylisatines exhibited significant antibacterial properties, with some showing diameter inhibition zones (DIZ) up to 22 mm against Staphylococcus aureus and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) assays further confirmed their efficacy against multiple bacterial strains.
| Compound | DIZ (mm) against Gram-positive | DIZ (mm) against Gram-negative |
|---|---|---|
| 5c | 21 | 19 |
| 5h | 22 | 18 |
Therapeutic Applications
The versatility of this compound extends into therapeutic domains:
Cancer Research
Indole derivatives are being investigated for their potential anti-cancer properties. Studies have indicated that certain indole-based compounds can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells. Molecular docking studies have also suggested that these compounds can effectively bind to key proteins involved in cancer progression .
Neuroprotective Effects
Research indicates that indole derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in neurological applications .
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and evaluated their antimicrobial activity. The results demonstrated significant inhibition against both bacteria and fungi, highlighting the potential for developing new antimicrobial agents based on this indole framework .
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the anti-cancer properties of modified indole derivatives. The study revealed that these compounds could induce apoptosis in various cancer cell lines, suggesting their viability as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This binding can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, which in turn affects cellular processes.
Comparison with Similar Compounds
Antitumor Activity
- Targeting 14-3-3η Protein: Indole-2-carboxylic acid derivatives with substituted amino groups (e.g., 5-chloro analogs) demonstrate nanomolar IC50 values against liver cancer cells by disrupting 14-3-3η protein interactions . The target compound’s amide-linked indole may enhance binding through π-π stacking or hydrogen bonding .
- Tubulin Inhibition : A 5-fluoro-3-thiazolylidene analog (IC50: ~5 nM) inhibits tubulin polymerization via H-bonding with β-tubulin’s colchicine site, suggesting that bulky substituents at position 5 improve steric complementarity .
Antiviral Activity
- SARS-CoV-2 Inhibition : While the target compound lacks direct data, structurally related indole-2-carboxylic acid esters (e.g., A1, IC50: 0.013 μM for 3CLpro) highlight the importance of halogenation and ester groups in viral protease inhibition .
Biological Activity
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- is a derivative of indole that has garnered attention for its potential biological activities, particularly as an inhibitor of HIV-1 integrase. This compound is part of a broader class of indole derivatives known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 256.26 g/mol
- CAS Number : 1477-50-5
This compound features an indole ring system which is crucial for its biological activity. The presence of the carboxylic acid and amine functionalities enhances its interaction with biological targets.
HIV-1 Integrase Inhibition
Recent studies have highlighted the effectiveness of indole derivatives in inhibiting HIV-1 integrase, a key enzyme in the viral replication cycle. The mechanism involves:
- Chelation : The indole core and carboxyl group chelate two Mg ions within the active site of integrase, essential for its catalytic function .
- Binding Interactions : Structural modifications to the indole scaffold have been shown to enhance binding affinity to viral DNA through π–π stacking interactions .
Biological Activity Overview
The following table summarizes the biological activities associated with 1H-Indole-2-carboxylic acid derivatives:
Case Study 1: HIV-1 Integrase Inhibition
In a study by Zhang et al., several derivatives of indole-2-carboxylic acid were synthesized and evaluated for their ability to inhibit HIV-1 integrase. Compound 20a demonstrated an IC50 value of 0.13 μM, indicating strong inhibitory activity compared to other derivatives tested . The study concluded that modifications at the C3 position significantly improved binding interactions with the integrase enzyme.
Case Study 2: Anticancer Activity
Research conducted by Sreenivasulu et al. explored the anticancer potential of various indole derivatives against human cancer cell lines such as HeLa and MDA-MB-231. Among these, compound 5c exhibited notable cytotoxicity with IC50 values of 6.86 µM against HeLa cells, demonstrating the potential application of indole derivatives in cancer therapy .
Discussion
The biological activity of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- suggests significant therapeutic potential, particularly in antiviral and anticancer applications. The ability to inhibit HIV-1 integrase positions this compound as a candidate for further development in antiviral therapies, especially considering the ongoing challenge of drug resistance in HIV treatment.
Q & A
Basic Questions
Q. What established synthetic routes are available for preparing 5-[(1H-indol-2-ylcarbonyl)amino]-1H-indole-2-carboxylic acid, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions under acidic conditions. For instance, refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid with sodium acetate as a catalyst (3–5 hours) effectively forms the target compound. Purification via recrystallization from DMF/acetic acid mixtures is recommended to isolate crystalline products .
Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the substitution pattern and purity of indole-2-carboxylic acid derivatives?
- Methodological Answer : ¹H NMR analysis in DMSO-d6 can resolve characteristic peaks for aromatic protons and substituents. For example, the methylene protons in ester derivatives appear as singlets around δ 5.01 ppm, while indole NH protons resonate near δ 12.94 ppm. Integration ratios and coupling patterns validate substitution positions and purity .
Advanced Questions
Q. What strategies optimize reaction efficiency in the synthesis of indole-2-carboxamides to minimize by-product formation?
- Methodological Answer : Optimizing molar ratios (e.g., 1.1:1 acylating agent to indole derivative) and employing high-boiling solvents like acetic acid under reflux enhances reaction completeness. Monitoring via TLC and iterative recrystallization reduces impurities. Alternative catalysts, such as DMAP, may improve acylation efficiency in inert atmospheres .
Q. How can SHELX software address challenges in crystallographic refinement of indole derivatives with complex substituents?
- Methodological Answer : SHELXL’s robust least-squares refinement handles high-resolution data, enabling precise modeling of anisotropic displacement parameters. For twinned crystals, using the
TWINandBASFcommands improves structure solution. Validation tools like PLATON check for missed symmetry and correct H-bond assignments .
Q. What analytical approaches resolve contradictions in reported spectroscopic data for structurally similar indole-2-carboxylic acid analogs?
- Methodological Answer : Cross-referencing multiple techniques (e.g., HRMS for molecular formula confirmation, 2D NMR for connectivity) clarifies ambiguities. Comparative analysis with published crystallographic data (CCDC entries) validates proposed structures. Discrepancies in melting points may arise from polymorphic forms, necessitating DSC analysis .
Key Considerations
- Synthesis : Acid-catalyzed condensation and recrystallization are critical for purity .
- Characterization : NMR and X-ray crystallography (via SHELX) provide structural validation .
- Optimization : Solvent choice, catalyst screening, and reaction monitoring mitigate by-products .
- Data Resolution : Multi-technique validation and computational tools address conflicting reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
